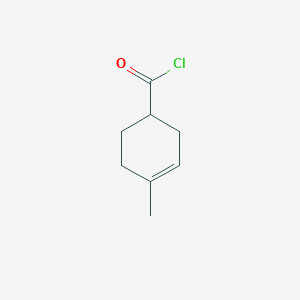

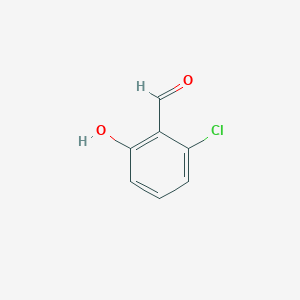

2-Chloro-6-hydroxybenzaldehyde

Overview

Description

2-Chloro-6-hydroxybenzaldehyde is a chlorinated benzaldehyde derivative with potential applications in various fields, including medicinal chemistry and materials science. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been investigated, which can offer insights into the properties and reactivity of 2-Chloro-6-hydroxybenzaldehyde.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of substituted benzaldehydes with other reagents. For instance, the synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide was achieved by reacting 2-hydroxy-6-pentadecylbenzaldehyde with a hydrazide in the presence of acetic acid in ethanol . This suggests that similar conditions could potentially be used for synthesizing derivatives of 2-Chloro-6-hydroxybenzaldehyde.

Molecular Structure Analysis

The molecular structure of chlorinated benzaldehydes can be complex, with the potential for multiple conformers and dimerization, as seen in the study of 2-chloro-3-hydroxybenzaldehyde . The presence of a chlorine atom and a hydroxyl group on the benzene ring can lead to intramolecular hydrogen bonding and affect the vibrational modes of the molecule, which are crucial for understanding the compound's reactivity and interactions .

Chemical Reactions Analysis

Chlorinated benzaldehydes can undergo various chemical reactions, including the formation of Schiff bases, as indicated by the irreversible inhibition of enzyme activity by 2-hydroxy-5-nitrobenzaldehyde after treatment with sodium borohydride . This reactivity towards nucleophiles can be a significant aspect of the chemical behavior of 2-Chloro-6-hydroxybenzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzaldehydes are influenced by the substituents on the benzene ring. For example, the vibrational spectroscopy study of 2-chloro-3-hydroxybenzaldehyde revealed strong hydrogen bonding, as evidenced by the broad absorption width of the O-H stretching modes . Such properties are essential for understanding the solubility, stability, and potential applications of 2-Chloro-6-hydroxybenzaldehyde.

Scientific Research Applications

Chromatographic Analyses : 2-Chloro-6-hydroxybenzaldehyde is used in gas-liquid chromatographic analyses. A study demonstrated the separation of chlorinated 4-hydroxybenzaldehydes, including 2-Chloro-6-hydroxybenzaldehyde, using non-polar SE-30 capillary columns under various conditions. This highlights its application in analytical chemistry for separation and identification of compounds (Korhonen & Knuutinen, 1984).

Synthesis of 2-Alkenoylphenols : 2-Chloro-6-hydroxybenzaldehyde reacts with internal and terminal alkynes, alkenes, or allenes to produce 2-alkenoylphenols, a process involving the cleavage of the aldehyde C–H bond. This synthesis, facilitated by a rhodium-based catalyst system, is significant in organic chemistry and pharmaceuticals (Kokubo et al., 1999).

Transformation by Anaerobic Bacteria : In environmental chemistry, 2-Chloro-6-hydroxybenzaldehyde is studied for its transformation by metabolically stable anaerobic bacteria. These transformations involve oxidation and reduction of the aldehyde group, producing carboxylic acids and hydroxymethyl groups. This research is vital for understanding the environmental fate of halogenated aromatic aldehydes (Neilson et al., 1988).

Preparation of 2-Chloro-6-methylbenzoic Acid : In synthetic chemistry, 2-Chloro-6-hydroxybenzaldehyde is a precursor in the preparation of 2-chloro-6-methylbenzoic acid. This process involves nucleophilic aromatic substitution and carbonylation, showcasing its utility in complex organic syntheses (Daniewski et al., 2002).

Catalysis and Synthesis of Heterocycles : Its role as a synthon in multicomponent reactions, particularly in the synthesis of heterocycles, is significant. Salicylaldehyde derivatives, including 2-Chloro-6-hydroxybenzaldehyde, are widely used in pharmaceutical production (Heravi et al., 2018).

Antileishmanial Activity : 2-Chloro-6-hydroxybenzaldehyde is used in synthesizing chalconoids with antileishmanial activity. These compounds have shown significant in vitro activity against Leishmania major, indicating its potential in medicinal chemistry (Nazarian et al., 2010).

Zinc Halide Template Effects : Its derivatives are used in the synthesis of Schiff-base macrocyclic complexes. The zinc complexes of these derivatives have been studied for their structural and spectral characteristics, showing the material science applications of 2-Chloro-6-hydroxybenzaldehyde (Chen et al., 2014).

Synthesis of Hydroxybenzaldehydes : In organic synthesis, methods for synthesizing 4-hydroxybenzaldehyde, a related compound, are explored. Such syntheses are crucial for the production of fine chemicals and pharmaceutical intermediates (Zhang Guang-yu, 2001).

Safety and Hazards

2-Chloro-6-hydroxybenzaldehyde is classified as a combustible liquid. It can cause skin and eye irritation and may be harmful if inhaled. It may also cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2-chloro-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTWVXYIKIVAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336015 | |

| Record name | 2-chloro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-hydroxybenzaldehyde | |

CAS RN |

18362-30-6 | |

| Record name | 2-chloro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)